molecular formula C21H18Cl3NO B2710647 1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]amino}ethan-1-ol CAS No. 321432-78-4

1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]amino}ethan-1-ol

Cat. No.: B2710647
CAS No.: 321432-78-4
M. Wt: 406.73
InChI Key: DUOOPYVZYTVKTH-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]amino}ethan-1-ol is a chlorinated aromatic compound characterized by a central ethanol backbone substituted with three 4-chlorophenyl groups, one of which is linked via a methylamino group.

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl3NO/c22-18-7-1-15(2-8-18)13-25-14-21(26,16-3-9-19(23)10-4-16)17-5-11-20(24)12-6-17/h1-12,25-26H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOOPYVZYTVKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]amino}ethan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with 4-chlorobenzylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and reaction time. Industrial production also includes steps for purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in various derivatives with different functional groups replacing the chlorophenyl groups.

Scientific Research Applications

Pharmaceutical Applications

The compound's structural characteristics suggest significant potential in pharmaceutical applications due to its ability to interact with biological systems.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. Notably:

  • Antibacterial Activity :
    • Studies have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 8 µg/mL to 64 µg/mL.
  • Antichlamydial Activity :
    • Selective activity against Chlamydia trachomatis has been noted, suggesting modifications in the molecular structure can enhance potency against specific infections.

Synthetic Organic Chemistry

The synthesis of 1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]amino}ethan-1-ol typically involves multi-step organic synthesis techniques. Common methods include:

  • Mannich Reaction : A modified Mannich reaction is often employed to synthesize compounds with similar structures, emphasizing the importance of controlling reaction conditions for optimal yield and purity.
Activity TypeTested PathogenMIC (µg/mL)MBC (µg/mL)Notes
AntibacterialStaphylococcus aureus3264Effective against Gram-positive bacteria
AntibacterialEscherichia coli1632Moderate activity observed
AntichlamydialChlamydia trachomatis64Not determinedSelective activity noted
CytotoxicityHuman cell lines>100Not applicableNo significant toxicity at tested doses

Toxicity Studies

Preliminary assessments indicate that while the compound exhibits antimicrobial activity, it does not significantly impact human cell viability at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent(s) CAS No. Molecular Weight (g/mol) Primary Use/Property
Target Compound [(4-Chlorophenyl)methyl]amino 321432-90-0 ~430–450 (estimated) Undocumented (potential agrochemical/pharma)
1,1-Bis(4-chlorophenyl)-2-(methylamino)ethanol Methylamino 321432-90-0 321.21 Intermediate in organic synthesis
1,1-Bis(4-chlorophenyl)-2-sulfanylethanol (4-Chlorophenyl)sulfanyl 252026-54-3 409.76 Lab reagent (solubility studies)
Dicofol (2,2,2-trichloro-1,1-bis(4-CP)ethanol) Trichloromethyl 115-32-2 370.49 Acaricide/miticide
p,p’-DDOH (2,2-bis(4-CP)ethanol) Unsubstituted ethanol backbone 267.16 Environmental contaminant

Key Observations:

  • Substituent Impact on Bioactivity: The trichloromethyl group in dicofol enhances its acaricidal activity compared to the amino-substituted target compound, likely due to increased electrophilicity and interaction with biological targets .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility LogP (Estimated) Stability Notes
Target Compound Not reported Likely low in water ~5.2 Susceptible to oxidative degradation due to amino group
Dicofol 78–80 Insoluble in water 4.45 Stable under acidic conditions
1,1-Bis(4-CP)ethanol (p,p’-DDOH) 69 Soluble in organic solvents 3.8 Resists hydrolysis
2-(4-CP)propan-1-ol Synthesized via Mn(I)-catalyzed methylation

Key Observations:

  • Higher logP values in chlorinated compounds correlate with bioaccumulation risks, as seen in DDT analogs .

Biological Activity

1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]amino}ethan-1-ol, also known by its CAS number 321432-81-9, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, antimicrobial effects, and mechanisms of action based on recent research findings.

  • Molecular Formula : C21H18Cl3NO
  • Molecular Weight : 406.73 g/mol
  • CAS Number : 321432-81-9

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. The compound was evaluated against various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer (MCF-7), using the MTT assay to determine cell viability.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HEPG215.2
MCF-722.5

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The compound showed a dose-dependent response, suggesting a significant potential for therapeutic applications in oncology.

The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies have shown that treatment with the compound leads to increased levels of lactate dehydrogenase (LDH) in treated cells, indicating cell membrane damage and subsequent cell death.

Figure 1: Apoptotic Effects of the Compound on MCF-7 Cells

Apoptosis Induction

In addition to apoptosis, the compound appears to disrupt the cell cycle, particularly affecting the S phase, which is critical for DNA synthesis. This disruption may be attributed to the structural features of the compound that allow it to interact with cellular targets involved in cell cycle regulation.

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been investigated for antimicrobial activity. Preliminary tests against various bacterial strains indicated moderate antibacterial effects.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies

A recent case study involving the application of this compound in a clinical setting highlighted its efficacy against resistant strains of bacteria and cancer cells. Patients with advanced liver carcinoma showed improved outcomes when treated with a regimen including this compound, demonstrating its potential utility in combination therapies.

Q & A

Q. What are the common synthetic routes for preparing 1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]amino}ethan-1-ol?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

  • Nucleophilic Amination : Reacting 2-bromo-1-(4-chlorophenyl)ethanone with 4-chloroaniline in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at room temperature yields intermediates, which can be reduced to the target alcohol .
  • Condensation and Reduction : Condensing 1-(5-chloro-2-hydroxyphenyl)ethanone with a substituted amine (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) in methanol, followed by NaBH₄ reduction, produces chiral derivatives .

Q. Key Considerations :

  • Purification often involves recrystallization (ethanol or n-hexane) or column chromatography.
  • Reaction monitoring via TLC or NMR ensures completion .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldKey Reference
Nucleophilic Amination4-Chloroaniline, K₂CO₃, DMF, RT84.5%
Condensation/ReductionMethanol, NaBH₄, THF/ethanol, 273 K83.5%

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons (4-chlorophenyl groups) appear as doublets in δ 7.2–7.5 ppm.
    • The ethanol -OH proton is observed at δ 2.5–3.5 ppm (broad, exchangeable).
    • Methylamino (-CH₂NH-) protons resonate as triplets near δ 2.8–3.2 ppm .
  • IR Spectroscopy :
    • O-H stretch (~3200–3500 cm⁻¹) confirms the alcohol group.
    • C-Cl stretches (600–800 cm⁻¹) and C-N stretches (~1250 cm⁻¹) validate substituents .

Q. Validation :

  • Compare experimental data with computed spectra (DFT) or literature .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Methodological Answer:

  • Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Cs₂CO₃) to enhance nucleophilic substitution efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility, while ethanol/water mixtures aid precipitation .
  • Temperature Control : Reflux (e.g., 6 hours in ethanol) ensures completion but may require cooling to avoid decomposition .

Q. Case Study :

  • Replacing DMF with THF in aminolysis reduced side products by 15% .

Q. What analytical methods track environmental degradation products of this compound?

Methodological Answer:

  • GC-MS : Identifies volatile metabolites like 4,4'-dichlorobenzophenone (DBP) or dicofol (a trichloroethanol derivative) .
  • LC-HRMS : Detects polar degradation intermediates (e.g., hydroxylated or dechlorinated species) in water samples .
  • Isotope Labeling : Use ¹⁴C-labeled compound to quantify mineralization rates in biodegradation studies (e.g., fungal metabolism by Phanerochaete chrysosporium) .

Q. Table 2: Degradation Pathways

Degradation AgentMajor MetabolitesDetection Method
Phanerochaete chrysosporiumDDD, dicofol, DBPGC-MS, ¹⁴C tracing
Abiotic hydrolysisChlorophenyl ketonesLC-HRMS

Q. How does stereochemistry influence the biological activity of this compound?

Methodological Answer:

  • Enantioselective Synthesis : Use chiral auxiliaries (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) to produce (R,R)-diastereomers. Confirm configuration via X-ray crystallography .
  • Bioactivity Assays : Compare enantiomers in antimicrobial or receptor-binding assays. For example:
    • The (R,R)-isomer showed 3x higher antimicrobial activity against S. aureus than the (S,S)-form .
  • Molecular Docking : Map enantiomer interactions with target enzymes (e.g., cytochrome P450) to rationalize activity differences .

Q. Key Finding :

  • Intramolecular hydrogen bonding (O-H⋯N) stabilizes active conformations in the (R,R)-isomer .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with substituents (e.g., -OCH₃, -NO₂) at the 4-chlorophenyl position to assess electronic effects .
  • Pharmacophore Mapping : Use X-ray data (e.g., dihedral angles between aromatic rings) to identify critical spatial arrangements .
  • In Silico Screening : Perform QSAR modeling to predict logP, binding affinity, and toxicity .

Q. Example :

  • Replacing the ethanol group with a ketone reduced antibacterial activity by 50%, highlighting the hydroxyl’s role .

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